(R)-quinuclidin-3-amine hydrochloride

Vue d'ensemble

Description

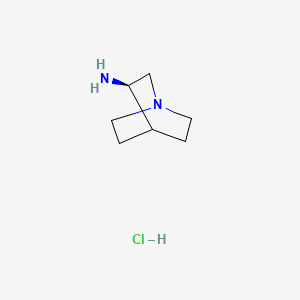

®-Quinuclidin-3-amine hydrochloride is a chiral amine with a quinuclidine skeleton. This compound is notable for its applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules. The quinuclidine structure imparts unique steric and electronic properties, making it a valuable component in drug design and synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-quinuclidin-3-amine hydrochloride typically involves the resolution of racemic quinuclidin-3-amine or the asymmetric synthesis starting from chiral precursors. One common method includes the catalytic hydrogenation of quinuclidin-3-one followed by resolution using chiral acids.

Industrial Production Methods: Industrial production often employs large-scale catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The use of chiral catalysts or resolving agents is crucial to obtain the desired enantiomer.

Types of Reactions:

Oxidation: ®-Quinuclidin-3-amine hydrochloride can undergo oxidation reactions to form quinuclidin-3-one.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: Quinuclidin-3-one.

Reduction: Various reduced amine derivatives.

Substitution: N-alkyl or N-acyl quinuclidin-3-amine derivatives.

Applications De Recherche Scientifique

Chemistry: ®-Quinuclidin-3-amine hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of ligands and catalysts.

Biology: In biological research, this compound is used to study the structure-activity relationships of quinuclidine derivatives. It serves as a model compound for understanding the interactions of quinuclidine-based drugs with biological targets.

Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including anticholinergic agents and neuromuscular blocking agents. Its derivatives are investigated for their potential therapeutic effects in treating neurological disorders.

Industry: In the industrial sector, ®-quinuclidin-3-amine hydrochloride is used in the production of agrochemicals and other specialty chemicals. Its role as a chiral intermediate is crucial in the manufacture of enantiomerically pure compounds.

Mécanisme D'action

The mechanism of action of ®-quinuclidin-3-amine hydrochloride largely depends on its derivatives and their specific targets. Generally, quinuclidine derivatives interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including muscle relaxation and modulation of neurotransmission.

Comparaison Avec Des Composés Similaires

Quinuclidine: The parent compound, lacking the amine group, is less specific in its applications.

Quinuclidin-3-one: An oxidized form with different reactivity and applications.

N-Methylquinuclidin-3-amine: A methylated derivative with altered pharmacological properties.

Uniqueness: ®-Quinuclidin-3-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties essential for the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

This comprehensive overview highlights the significance of ®-quinuclidin-3-amine hydrochloride in various fields, emphasizing its versatility and importance in scientific research and industrial applications

Activité Biologique

(R)-quinuclidin-3-amine hydrochloride is a chiral bicyclic amine derived from quinuclidine, notable for its significant biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly as a ligand in receptor binding studies and its antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a nitrogen-containing structure with a quinuclidine core and an amine group at the 3-position. As a hydrochloride salt, it is typically a solid at room temperature and exhibits high solubility in water, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its interactions with neurotransmitter receptors, particularly nicotinic acetylcholine receptors. This interaction can modulate neurotransmission and may lead to pharmacological effects such as muscle relaxation and alterations in cognitive functions. However, specific mechanisms of action remain under-researched, necessitating further investigation into its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. Notably, quinuclidinium oximes derived from this compound exhibited potent activity against both gram-positive and gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 4.00 μg/mL against multidrug-resistant pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, outperforming traditional antibiotics like gentamicin .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinuclidine derivatives, revealing that compounds based on this compound showed significant activity against a range of bacterial strains. The derivatives effectively disrupted bacterial membranes, indicating a potential mechanism for their antimicrobial action .

- CNS Activity : Research has suggested that quinuclidine-based compounds could be promising candidates for treating central nervous system disorders. For instance, studies on quinuclidinium carbamates indicated their potential as CNS-active drugs, particularly in the context of Alzheimer's disease . These findings underscore the need for further exploration into the therapeutic applications of this compound in neuropharmacology.

- Structure-Activity Relationship (SAR) : A series of novel quinuclidinone derivatives were synthesized to explore their anticancer activities. These derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting that modifications to the quinuclidine structure can enhance therapeutic efficacy .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | CHN·HCl |

| Solubility | Highly soluble in water |

| Biological Targets | Nicotinic acetylcholine receptors, various bacterial membranes |

| Antimicrobial Activity | MIC values from 0.25 to 4.00 μg/mL |

| CNS Applications | Potential treatments for neurodegenerative diseases |

| Anticancer Activity | Selective cytotoxicity towards cancer cells |

Propriétés

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKFKRESWHJHB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669537 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123536-14-1, 137661-31-5 | |

| Record name | (R)-(+)-3-Aminoquinuclidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123536-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137661-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.